molecular formula C16H23FN4O2 B2903299 (S)-1-(3-(3-(fluoromethyl)pyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine CAS No. 2287347-77-5

(S)-1-(3-(3-(fluoromethyl)pyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine

Cat. No.: B2903299
CAS No.: 2287347-77-5
M. Wt: 322.384
InChI Key: RGRBASYKEDQAIG-CYBMUJFWSA-N
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Description

(S)-1-(3-(3-(fluoromethyl)pyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine is a complex organic compound that features a unique combination of functional groups, including a fluoromethyl group, a nitrophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-(3-(fluoromethyl)pyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This step involves the reaction of a suitable amine with a fluoromethylating agent under controlled conditions to form the fluoromethylpyrrolidine intermediate.

    Nitration of the phenyl ring: The intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position on the phenyl ring.

    Coupling with piperazine: The nitrated intermediate is then coupled with 4-methylpiperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(3-(fluoromethyl)pyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of an amine.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.

Major Products

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-(3-(3-(fluoromethyl)pyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new chemical entities.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(3-(3-(fluoromethyl)pyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group and nitrophenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The piperazine ring may also contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3-(3-(chloromethyl)pyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine
  • (S)-1-(3-(3-(bromomethyl)pyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine
  • (S)-1-(3-(3-(hydroxymethyl)pyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine

Uniqueness

The uniqueness of (S)-1-(3-(3-(fluoromethyl)pyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine lies in the presence of the fluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. This can result in different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-[(3S)-3-(fluoromethyl)pyrrolidin-1-yl]-4-nitrophenyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN4O2/c1-18-6-8-19(9-7-18)14-2-3-15(21(22)23)16(10-14)20-5-4-13(11-17)12-20/h2-3,10,13H,4-9,11-12H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRBASYKEDQAIG-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCC(C3)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CC[C@@H](C3)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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